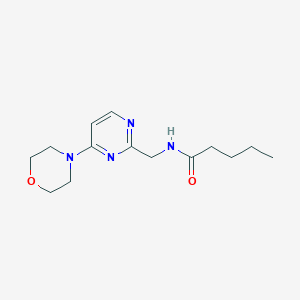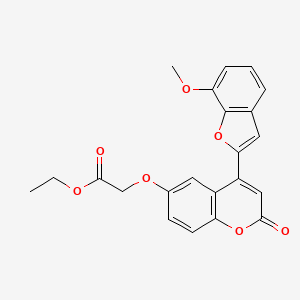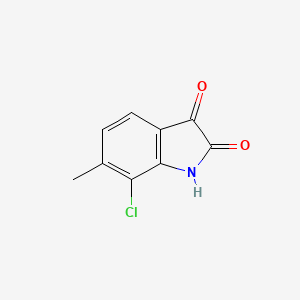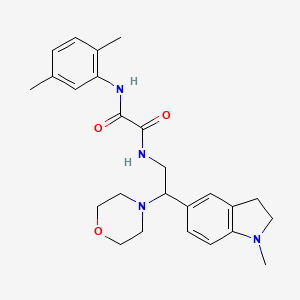
N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide, also known as MZPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug development, cancer therapy, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Oncology: Mitigation of Chemotherapy-Induced Intestinal Mucositis
This compound has shown promising results in the field of oncology, particularly in alleviating the side effects of chemotherapy. A study demonstrated its efficacy in reducing intestinal mucositis caused by methotrexate, a common chemotherapy agent . The compound was able to decrease the severity of symptoms such as diarrhea, weight loss, and gut barrier dysfunction. It also improved survival rates and feed intake in a dose-dependent manner .
Gastroenterology: Protection of Intestinal Mucosa
In gastroenterology, the compound’s mucoprotective effects are significant. It mitigates villus atrophy, crypt hypoplasia, and mucin depletion in the intestinal lining. This is crucial for maintaining the integrity of the gut barrier and preventing complications associated with mucosal damage .
Immunology: Modulation of Inflammatory Markers
The compound has been found to modulate the expression of various inflammatory markers. It downregulates pro-inflammatory cytokines like TNF-α, COX-2, IL-6, IL-1β, and NF-κB, while upregulating anti-inflammatory cytokines such as IL-10. This suggests potential applications in treating inflammatory diseases .
Microbiology: Improvement of Gut Microflora
Research indicates that the compound can positively influence the luminal microflora profile. It augments the growth of beneficial bacteria like Lactobacillus spp. and reduces the number of pathogenic bacteria such as E. coli. This could have implications for gut health and the treatment of dysbiosis .
Pharmacology: Adjunct in Chemotherapy
Given its protective effects against intestinal mucositis, the compound could be used as an adjunct in chemotherapy regimens. This would help improve the quality of life for patients undergoing cancer treatment by deterring one of the most debilitating side effects of chemotherapy .
Polymer Science: Building Blocks for Polyamines
The azetidine group within the compound’s structure makes it a valuable building block for polyamines. These are used in anionic and cationic ring-opening polymerization, leading to applications in creating antibacterial coatings, CO2 adsorption materials, and non-viral gene transfection vectors .
Wirkmechanismus
Target of Action
It’s known that similar compounds have been used in the treatment of conditions like methotrexate (mtx)-induced intestinal mucositis (im)
Mode of Action
It’s known that azetidines can undergo various reactions such as anionic and cationic ring-opening polymerization . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the pathways involved in the formation of polyamines from aziridine and azetidine . These polyamines could have various structures and degrees of control . .
Result of Action
The compound has been shown to have a mucoprotective effect, reducing symptoms such as diarrhea, weight loss, and improving feed intake and survival rate in a dose-dependent manner . It also mitigates villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers .
Eigenschaften
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)20-15-5-3-14(4-6-15)19(23)21-11-18(12-21)27(24,25)17-9-7-16(26-2)8-10-17/h3-10,18H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQSOBGTUBEPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2954776.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2954780.png)

![3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2954783.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2954786.png)

![N-{2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2954788.png)


![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide](/img/structure/B2954792.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2954793.png)